molecular formula C12H16N2 B8406600 3-Methyl-N-propyl-1H-indol-1-amine CAS No. 850450-01-0

3-Methyl-N-propyl-1H-indol-1-amine

Katalognummer: B8406600
CAS-Nummer: 850450-01-0
Molekulargewicht: 188.27 g/mol
InChI-Schlüssel: NTHVHTLKYPSCSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-N-propyl-1H-indol-1-amine, known in pharmaceutical research as Nerispirdine, is a fluorinated pyridine-indole derivative investigated for its potential applications in treating neurological conditions . Studies have explored its use in models of multiple sclerosis and optic neuritis . Its unique structural features, including the 3-fluoro-4-pyridinyl moiety and 3-methylindole core, contribute to its specific reactivity and binding properties, making it a valuable intermediate for synthesizing novel bioactive compounds . Research indicates that Nerispirdine exhibits a complex mechanism of action involving serotonergic activity. In vitro studies suggest it enhances the spontaneous release of neurotransmitters, including serotonin, an effect that is independent of the serotonin uptake carrier . This compound has also been identified as interacting with specific biological targets, including the sodium channel protein type 11 subunit alpha (SCN11A) and the voltage-gated potassium channel KCNH2 . Available as a hydrochloride salt to enhance solubility and stability, this compound is supplied as a high-purity material for research applications . 3-Methyl-N-propyl-1H-indol-1-amine is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Eigenschaften

CAS-Nummer

850450-01-0

Molekularformel

C12H16N2

Molekulargewicht

188.27 g/mol

IUPAC-Name

3-methyl-N-propylindol-1-amine

InChI

InChI=1S/C12H16N2/c1-3-8-13-14-9-10(2)11-6-4-5-7-12(11)14/h4-7,9,13H,3,8H2,1-2H3

InChI-Schlüssel

NTHVHTLKYPSCSW-UHFFFAOYSA-N

Kanonische SMILES

CCCNN1C=C(C2=CC=CC=C21)C

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Pharmacological/Functional Notes Reference
3-Methyl-N-propyl-1H-indol-1-amine C₁₇H₁₈FN₃ 283.35 3-Fluoro-4-pyridinyl, N-propyl, 3-methylindole Potential CNS activity; INN-designated drug
2-(6-Methyl-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₂ 189.21 Acetic acid at C3, 6-methylindole Synthetic intermediate; unclassified GHS
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 229.28 Pyrazole core, cyclopropylamine, pyridinyl Targets ATPase p97; anticancer potential
N-[3-(Ethylsulfanyl)propyl]-1-methyl-2,3-dihydro-1H-indol-5-amine C₁₄H₂₂N₂S 250.41 Ethylsulfanylpropyl, dihydroindole Sulfur enhances lipophilicity; unstudied bioactivity
Phenyl indole derivative (Compound 14) C₂₇H₃₄FN₅ 463.59 5-Fluoroindole, piperidin-4-amine, phenyl AAA ATPase p97 inhibitor; high molecular weight

Pharmacological and Structural Comparisons

Core Heterocycle Differences
  • Indole vs.
  • Substituent Effects: The 3-fluoro-4-pyridinyl group in Nerispirdine enhances electronegativity and metabolic stability compared to non-fluorinated analogs like N-[3-(ethylsulfanyl)propyl]-1-methyl-2,3-dihydro-1H-indol-5-amine, which contains a sulfur atom for increased lipophilicity .
Pharmacokinetic Considerations
  • Lipophilicity: Nerispirdine’s N-propyl chain balances solubility and membrane permeability.
  • Molecular Weight : Nerispirdine (283.35 Da) falls within the typical range for CNS drugs, whereas phenyl indole derivatives like Compound 14 (463.59 Da) may face challenges in bioavailability due to their larger size .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methyl-N-propyl-1H-indol-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, copper(I) bromide and cesium carbonate are used as catalysts in dimethyl sulfoxide (DMSO) at 35°C under inert atmospheres, yielding ~17.9% product after purification via column chromatography (hexane/ethyl acetate gradient) . Optimizing solvent choice (e.g., DMF vs. toluene) and reaction time (e.g., 48 hours) can improve yields. Characterization via 1^1H/13^13C NMR and HRMS (e.g., ESI m/z 215 [M+H]+^+) is critical for verifying structural integrity .

Q. How can researchers validate the purity and stability of 3-Methyl-N-propyl-1H-indol-1-amine under laboratory storage conditions?

  • Methodological Answer : Purity is commonly assessed via HPLC (e.g., 98.67% purity reported for structurally similar indole derivatives) and LC-MS . Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure. For instance, indole derivatives with propylamine substituents may degrade via oxidation, forming indole-2-carboxylic acids; monitoring via TLC or mass spectrometry is recommended .

Advanced Research Questions

Q. What mechanistic insights exist for the neuropharmacological activity of 3-Methyl-N-propyl-1H-indol-1-amine analogs?

  • Methodological Answer : Structural analogs of this compound exhibit activity in neuropharmacology by modulating serotonin receptors or monoamine transporters. In vitro assays (e.g., radioligand binding studies using 3^3H-paroxetine) and computational docking (e.g., AutoDock Vina) can identify binding affinities. For example, substitution at the indole N-position (e.g., methyl vs. propyl) alters steric hindrance and receptor interaction .

Q. How do structural modifications (e.g., fluorination or methyl group addition) impact the compound’s anticancer activity?

  • Methodological Answer : Fluorination at the indole 7-position (as in 3-(7-fluoro-1H-indol-3-yl)propan-1-amine) enhances metabolic stability and bioavailability, as shown in cell viability assays (e.g., IC50_{50} values in MCF-7 breast cancer cells). Methyl groups at the indole 3-position may increase lipophilicity, improving blood-brain barrier penetration . SAR studies should combine synthetic chemistry with in vitro cytotoxicity screening (e.g., MTT assays) .

Q. What analytical strategies resolve contradictions in reported solubility and stability data for this compound?

  • Methodological Answer : Discrepancies in solubility (e.g., "soluble" vs. undefined solubility in vs. 6) may arise from polymorphic forms or impurities. Use polarized light microscopy for crystal form analysis and dynamic vapor sorption (DVS) to study hygroscopicity. For stability, conduct forced degradation studies with UPLC-PDA-MS to identify degradation pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.